molecular formula C42H30O6 B14469872 1,1'-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene] CAS No. 72711-87-6

1,1'-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene]

Cat. No.: B14469872
CAS No.: 72711-87-6
M. Wt: 630.7 g/mol
InChI Key: SHYHYKAGHFPTIF-UHFFFAOYSA-N
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Description

1,1’-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene] is a complex organic compound characterized by its unique structure, which includes multiple benzene rings connected through ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene] typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1,2-dihydroxybenzene with 2-bromophenol in the presence of a base to form 1,2-bis(2-phenoxyphenoxy)benzene. This intermediate is then further reacted with 2-bromophenol under similar conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Halogenated and nitrated benzene derivatives.

Scientific Research Applications

1,1’-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene] has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,1’-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene] involves its interaction with specific molecular targets and pathways. The compound’s multiple benzene rings and ether linkages allow it to interact with various enzymes and receptors, potentially modulating their activity. These interactions can lead to changes in cellular processes, such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    1,2-Diphenoxyethane: Similar in structure but lacks the additional phenoxy groups.

    Ethylene glycol diphenyl ether: Contains two phenyl groups connected by an ethylene glycol moiety.

    2-Phenoxyethyl phenyl ether: Features a phenoxy group attached to an ethyl phenyl ether.

Uniqueness

1,1’-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene] is unique due to its complex structure, which includes multiple benzene rings and ether linkages. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

CAS No.

72711-87-6

Molecular Formula

C42H30O6

Molecular Weight

630.7 g/mol

IUPAC Name

1,2-bis[2-(2-phenoxyphenoxy)phenoxy]benzene

InChI

InChI=1S/C42H30O6/c1-3-17-31(18-4-1)43-33-21-7-9-23-35(33)45-37-25-11-13-27-39(37)47-41-29-15-16-30-42(41)48-40-28-14-12-26-38(40)46-36-24-10-8-22-34(36)44-32-19-5-2-6-20-32/h1-30H

InChI Key

SHYHYKAGHFPTIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2OC3=CC=CC=C3OC4=CC=CC=C4OC5=CC=CC=C5OC6=CC=CC=C6OC7=CC=CC=C7

Origin of Product

United States

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